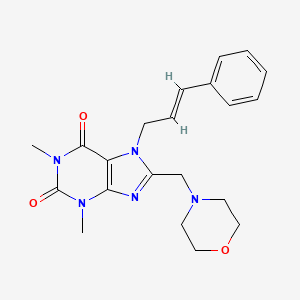

7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Description

7-Cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine-2,6-dione derivative with structural modifications at positions 1, 3, 7, and 7. The 1- and 3-positions are substituted with methyl groups, while the 7-position bears a cinnamyl group (a phenylpropenyl moiety). The 8-position is functionalized with a morpholinomethyl group, a polar substituent that enhances solubility and modulates receptor interactions. This compound is hypothesized to exhibit biological activity influenced by its substituents, particularly its cinnamyl and morpholine groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to simpler xanthine analogs .

Properties

IUPAC Name |

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-23-19-18(20(27)24(2)21(23)28)26(10-6-9-16-7-4-3-5-8-16)17(22-19)15-25-11-13-29-14-12-25/h3-9H,10-15H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQIFAHSBBRAIE-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)C/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, often starting from commercially available purine derivatives.

Alkylation: The 1,3-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Cinnamylation: The cinnamyl group is introduced through a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst such as aluminum chloride.

Morpholinomethylation: The morpholinomethyl group is added via a Mannich reaction, involving formaldehyde, morpholine, and the purine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the double bonds in the cinnamyl group, converting them to single bonds.

Substitution: The purine core can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated cinnamyl derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro experiments demonstrated that the compound effectively reduces the viability of human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is particularly relevant in the context of chronic inflammatory diseases .

Antioxidant Properties

Additionally, this compound exhibits antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models .

Case Studies

Several studies have documented the applications of this compound:

- Study on Anticancer Mechanisms :

- Anti-inflammatory Research :

Mechanism of Action

The mechanism of action of 7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, purine derivatives can interact with enzymes involved in nucleotide synthesis or degradation, potentially inhibiting or modifying their activity. The cinnamyl and morpholinomethyl groups may enhance binding affinity or specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent Effects at Position 7

- Cinnamyl vs. This may enhance membrane permeability or receptor binding in hydrophobic pockets.

- Phenoxyethyl (in ): The phenoxyethyl group at position 7 in analog provides a flexible ether linkage, which could reduce rigidity compared to cinnamyl but improve solubility.

Modifications at Position 8

- Morpholinomethyl vs. Morpholino: The morpholinomethyl group in the target compound adds a methyl spacer between the morpholine ring and the purine core, increasing conformational flexibility compared to the direct morpholino attachment in . This spacer may optimize interactions with target proteins.

Methyl Substitutions at Positions 1 and 3

- The 1,3-dimethyl configuration is conserved across most analogs, including the target compound. This substitution pattern is known to reduce metabolic degradation of the xanthine core, as seen in caffeine derivatives .

Biological Activity

7-Cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. Its complex structure includes a purine core modified with a cinnamyl group and a morpholinomethyl side chain. This article reviews its biological activity, focusing on its pharmacological potential and mechanisms of action.

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action includes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme critical in the purine salvage pathway. Inhibition of PNP can lead to increased levels of deoxyguanosine triphosphate (dGTP), which may affect T-cell function and immune responses .

- Receptor Modulation : The morpholinomethyl group enhances binding affinity to specific receptors involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

The compound induces apoptosis in these cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit viral replication in vitro:

The antiviral mechanism appears to involve interference with viral entry or replication processes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls. The study noted a marked increase in apoptosis markers within treated tumors.

- Immunomodulation : A clinical trial focused on patients with PNP deficiency indicated that administration of this compound improved immune function by restoring normal dGTP levels and enhancing T-cell activity .

Q & A

Q. Methodological Answer :

- FTIR Spectroscopy :

- ¹H/¹³C NMR :

- Mass Spectrometry :

How can researchers optimize reaction conditions for introducing morpholinomethyl groups at the 8-position to minimize side products?

Q. Advanced Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of morpholine.

- Temperature Control : Maintaining 50–70°C prevents thermal degradation of intermediates.

- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems .

- Monitoring Progress : TLC (Rf = 0.5 in ) or HPLC ensures reaction completion before workup.

What strategies are effective in analyzing contradictory biological activity data between 8-morpholinomethyl derivatives and other 8-substituted analogs?

Q. Advanced Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Data Normalization :

What are the key considerations in designing purification protocols for 7-cinnamyl-substituted purine-dione derivatives?

Q. Basic Methodological Answer :

- Chromatography :

- Recrystallization :

How should researchers approach mechanistic studies of the alkylation reaction at the 7-position with cinnamyl groups?

Q. Advanced Methodological Answer :

- Kinetic Isotope Effects (KIE) :

- Compare reaction rates using deuterated cinnamyl chloride to identify rate-determining steps.

- Computational Modeling :

- Trapping Intermediates :

What role does the morpholinomethyl group play in modulating the physicochemical properties of purine-dione derivatives?

Q. Basic Methodological Answer :

- Solubility : Morpholine’s tertiary amine increases water solubility via protonation at physiological pH.

- Lipophilicity : The morpholinomethyl group reduces logP compared to hydrophobic substituents (e.g., aryl halides in ).

- Metabolic Stability : Morpholine’s cyclic ether structure resists oxidative degradation compared to linear alkyl chains .

What methodological frameworks are recommended for comparative studies of substituent effects on bioactivity?

Q. Advanced Methodological Answer :

- Multivariate Analysis :

- Principal Component Analysis (PCA) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values.

- QSAR Modeling :

- High-Throughput Screening (HTS) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.